molecular formula C12H21ClN2O3 B1230457 Pirbuterol HCl CAS No. 79645-08-2

Pirbuterol HCl

Cat. No.: B1230457
CAS No.: 79645-08-2
M. Wt: 276.76 g/mol
InChI Key: GPDAJAWUGSTOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirbuterol HCl is a selective β2-adrenergic receptor agonist and bronchodilator used extensively in respiratory research . It is chemically characterized as (RS)-6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol and is structurally similar to albuterol, featuring a pyridine ring substitution . Its primary research value lies in the study of reversible bronchospasm and the pathophysiology of asthma . The pharmacologic effects of Pirbuterol are attributable to the stimulation of intracellular adenyl cyclase via beta-2 adrenergic receptors, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (c-AMP) . Elevated intracellular c-AMP levels are associated with the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells . While Pirbuterol demonstrates a preferential effect on beta-2 adrenergic receptors, data indicate it also has lesser beta-1 adrenergic activity, which has prompted investigation into its effects on cardiac and systemic circulation in various research models . In research settings, it has been a useful tool for comparing the selectivity, duration of action, and potency of beta-2 agonists, being approximately threefold less potent by weight than albuterol but with a comparable duration of action when administered by inhalation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

79645-08-2

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C12H20N2O3.ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;/h4-5,11,13,15-17H,6-7H2,1-3H3;1H

InChI Key

GPDAJAWUGSTOSA-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl

Other CAS No.

38029-10-6

Synonyms

2-hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-tert-butylamino ethyl)pyridine, dihydrochloride
CP 24315-1
CP-24,314-1
CP-24315-1
Maxair
pirbuterol
pirbuterol acetate
pirbuterol acetate salt
pirbuterol dihydrochloride
pirbuterol sulfate
pyrbuterol

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Pirbuterol hydrochloride exhibits a structure similar to that of albuterol, with a pyridine ring replacing the benzene ring. This structural modification contributes to its pharmacological profile, which includes:

  • Beta-2 Adrenergic Agonism : Pirbuterol selectively stimulates beta-2 adrenergic receptors predominantly found in bronchial smooth muscle, leading to bronchodilation. It also has some affinity for beta-1 receptors, which may influence cardiovascular responses .
  • Mechanism of Action : The activation of beta-2 receptors stimulates adenyl cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, resulting in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .

Asthma Management

Pirbuterol is primarily indicated for the symptomatic treatment of asthma. Clinical studies have shown significant improvements in pulmonary function:

  • Efficacy : In controlled trials, patients demonstrated an average increase in forced expiratory volume in one second (FEV1) by up to 41.2% following administration of pirbuterol compared to placebo .
  • Onset and Duration : The onset of action occurs within 5 minutes, with peak effects typically observed 30 to 60 minutes post-administration. The bronchodilatory effect can last for approximately 4.5 hours .

Chronic Obstructive Pulmonary Disease (COPD)

Pirbuterol is also used in the management of COPD, where it helps alleviate bronchospasm:

  • Dosage : Effective doses range from 400 micrograms via inhalation, with studies indicating significant sustained improvements in lung function over extended periods .
  • Long-term Studies : Research suggests that long-term use can maintain efficacy, although tolerance may develop with chronic dosing .

Refractory Congestive Heart Failure

Although not officially approved for this indication, pirbuterol has been investigated for its potential benefits in patients with refractory congestive heart failure due to its cardiovascular effects:

  • Cardiac Function Improvement : Studies have shown that pirbuterol can improve cardiac output and systemic circulation metrics acutely .

Comparative Efficacy

A comparative analysis with other beta-2 agonists reveals that pirbuterol's efficacy is comparable to other commonly used agents such as albuterol and terbutaline:

ParameterPirbuterolAlbuterolTerbutaline
Onset of Action~5 min~5 min~5 min
Duration of Action~4.5 hrs~4-6 hrs~4-6 hrs
Average FEV1 ImprovementUp to 41%Up to 25%Similar
Tolerance DevelopmentYesYesYes

Side Effects and Tolerability

While generally well-tolerated, pirbuterol can cause side effects typical of beta-agonists, including:

  • Cardiovascular Effects : Increased heart rate and palpitations have been documented; however, significant cardiovascular events are rare .
  • Tachyphylaxis : The development of tolerance may necessitate dosage adjustments over time to maintain efficacy .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Salt Form Key Structural Features
Pirbuterol HCl C₁₂H₂₂Cl₂N₂O₃ Dihydrochloride Pyridine ring, hydroxymethyl, β₂-selective
Albuterol (Salbutamol) C₁₃H₂₁NO₃ Sulfate Benzene ring, β₂-selective
Formoterol C₁₉H₂₄N₂O₄ Fumarate Long-acting, lipophilic tail

However, both share similar short-acting durations (4–6 hours). Formoterol, a long-acting β agonist (LABA), includes a lipophilic tail for prolonged receptor interaction .

Pharmacological Efficacy

  • Pirbuterol vs. Placebo : A double-blind study demonstrated pirbuterol’s superiority over placebo in peak bronchodilation, duration (>5 hours), and percentage improvement from baseline (p<0.05) .
  • Pirbuterol vs. Albuterol : Pirbuterol delivered via BAI showed comparable efficacy to albuterol in metered-dose inhalers (MDI), with improved patient compliance due to breath-actuated delivery .
  • Anti-Inflammatory Effects : Unlike albuterol, pirbuterol inhibits mast cell mediator release via cAMP elevation, offering additional therapeutic benefits .

Pharmacokinetics and Delivery

  • Bioavailability : Pirbuterol’s hydrochloride salt enhances solubility, ensuring rapid absorption via inhalation (onset: 5 minutes) .
  • Device Optimization : The BAI device minimizes oropharyngeal deposition, reducing systemic absorption and side effects like tachycardia compared to MDIs .

Preparation Methods

Reaction Overview

The foundational synthesis involves hydroxymethylation of 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine (Compound IA) using aqueous formaldehyde and a weak base. This single-step process, patented by Barth et al., achieves yields of 75–91% under reflux conditions (85–105°C).

Key Parameters

  • Catalyst : Tertiary aliphatic amines (e.g., triethylamine) prevent formaldehyde polymerization and side reactions.

  • Solvent : Excess aqueous formaldehyde acts as both solvent and reactant.

  • Workup : Silica gel filtration removes triphenylphosphate byproducts, followed by toluene/ether washes.

Table 1: Optimization of Hydroxymethylation

ParameterOptimal RangeImpact on Yield
Temperature85–105°CMaximizes conversion
Formaldehyde Excess3–5 molar equivalentsReduces side products
Catalyst (Triethylamine)1.2–1.5 molar ratioAccelerates reaction

Limitations

  • Requires stringent temperature control to avoid decomposition.

  • Silica gel purification adds steps, increasing production time.

Hydrogenolysis of Acetylated Intermediates

Multi-Step Synthesis

A patent by Jen and Kaiser details a five-step route starting from 5-benzyloxypyridine-2-carbaldehyde :

  • Epoxidation : Using trimethylsulfonium iodide and sodium methoxide in DMF (0–5°C, 91% yield).

  • Hydrogenation : Palladium on carbon (1–10% Pd) at 137,895–482,633 Pa hydrogen pressure.

  • Acetylation : Acetic anhydride with triethylamine (0–100°C).

  • Rearrangement : Heating in acetic anhydride (120–160°C).

  • Solvolysis : Methanol/HCl hydrolysis to yield pirbuterol hydrochloride (58% yield).

Critical Modifications

  • Catalyst Selection : Palladium on carbon outperforms platinum or rhodium in hydrogenolysis efficiency.

  • Solvent Systems : Methanol or ethylene glycol minimizes side reactions during solvolysis.

Table 2: Hydrogenolysis Conditions and Outcomes

StepConditionsYield (%)
Epoxidation0–5°C, DMF, 15 min91
HydrogenationPd/C, 25°C, 45 psi H₂75
SolvolysisReflux in MeOH/HCl (12 h)58

Advantages

  • Avoids hazardous bromination agents.

  • Scalable to industrial production with moderate equipment requirements.

Alternative Route via N-Oxide Rearrangement

Mechanism

A less common method involves 3-acetoxy-2-methyl-6-[1-acetoxy-2-(N-tert-butylacetamido)ethyl]pyridine N-oxide rearrangement in acetic anhydride (140°C, 2.5 h). Subsequent solvolysis with methanol/HCl yields pirbuterol hydrochloride (27–50% yield).

Challenges

  • Low yield due to competing polymerization.

  • Requires high-purity starting materials to prevent byproduct formation.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

MethodYield (%)Cost EfficiencyEnvironmental Impact
Hydroxymethylation75–91ModerateLow (aqueous waste)
Hydrogenolysis58–75HighModerate (Pd reuse)
N-Oxide Rearrangement27–50LowHigh (acetic anhydride disposal)
  • Hydrogenolysis is preferred for scalability despite lower yields.

  • Hydroxymethylation offers simplicity but requires precise temperature control .

Q & A

Basic: What analytical techniques are recommended for verifying the purity and structural integrity of Pirbuterol HCl in experimental settings?

Answer:
Purity and structural validation require a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) for quantifying impurities and assessing purity (>98% is typical for pharmacological studies).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm the molecular structure, focusing on characteristic peaks for the pyridine ring and tert-butylamine groups.
  • Mass Spectrometry (MS) to validate the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) to assess hygroscopicity and stability under varying temperatures .

Advanced: How can researchers address the lack of ecotoxicological data for this compound when designing environmental impact assessments?

Answer:
In the absence of ecotoxicity data (e.g., LC50 for aquatic organisms, biodegradability):

  • Surrogate Data: Use structurally analogous β₂-agonists (e.g., salbutamol) to model potential ecological effects.
  • OECD Guidelines 201/202: Conduct acute toxicity assays on Daphnia magna and algae to estimate EC50 values.
  • Bioaccumulation Modeling: Apply quantitative structure-activity relationship (QSAR) tools to predict log Kow and bioaccumulation potential.
  • Longitudinal Monitoring: Design field studies to track this compound residues in wastewater treatment effluents using LC-MS/MS .

Basic: What safety protocols should be followed when handling this compound in laboratory settings to minimize exposure risks?

Answer:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods for powder handling to prevent inhalation of aerosols.
  • Spill Management: Avoid dry sweeping; use absorbent materials and dispose of contaminated waste via licensed chemical destruction facilities.
  • Emergency Procedures: For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes. Refer to safety data sheets for first-aid measures .

Advanced: How can the PICOT framework structure clinical research questions on this compound’s efficacy in treating respiratory conditions?

Answer:
Example PICOT Question:

  • Population (P): Adults with moderate-to-severe asthma (FEV1 ≤60% predicted).
  • Intervention (I): Inhaled this compound (400 µg/dose) every 6 hours.
  • Comparison (C): Salbutamol (200 µg/dose) every 4 hours.
  • Outcome (O): Change in FEV1 at 24 hours post-administration.
  • Time (T): 7-day trial period.
    Methodology: Double-blind RCT with crossover design to minimize confounding variables .

Advanced: What methodological approaches resolve contradictions in reported hemodynamic effects of this compound under hypoxic conditions?

Answer:

  • Dose-Response Replication: Standardize hypoxic conditions (FiO2 10-12%) and measure pulmonary artery pressure (PAP) across escalating Pirbuterol doses (0.1–10 µg/kg).
  • Mechanistic Studies: Use isolated rat lung models to isolate β₂-adrenergic vs. non-selective effects.
  • Meta-Analysis: Pool data from preclinical studies to identify confounding variables (e.g., co-administered vasodilators like sodium nitroprusside) .

Basic: Which databases and literature sources are prioritized for systematic reviews of this compound’s pharmacological profile?

Answer:

  • Primary Sources: PubMed, EMBASE, and ClinicalTrials.gov for trial data.
  • Toxicity Data: Hazardous Substances Data Bank (HSDB), International Chemical Safety Cards (ICSC).
  • Chemical Registries: ChemIDplus and PubChem for structural/regulatory information.
  • Grey Literature: ProQuest Dissertations for unpublished studies .

Advanced: How should researchers design studies to investigate the long-term stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Analytical Endpoints: Monitor degradation products (e.g., oxidation of tert-butylamine) via HPLC-UV.
  • Real-Time Monitoring: Use Raman spectroscopy to detect crystalline phase changes in lyophilized formulations .

Basic: What are the key parameters to monitor during in vitro assays assessing this compound’s receptor binding affinity?

Answer:

  • Radioligand Displacement: Use [³H]-CGP-12177 in human bronchial smooth muscle membranes to quantify β₂-adrenergic receptor affinity (Kd).
  • Control Groups: Include propranolol (non-selective β-blocker) to confirm receptor specificity.
  • Temperature/pH: Maintain 37°C and pH 7.4 to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.